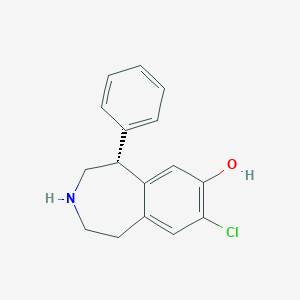

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R)

Vue d'ensemble

Description

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) is a compound known for its selective affinity towards dopamine D1 receptors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzylamine and phenylacetic acid.

Cyclization: The key step involves the cyclization of these starting materials to form the benzazepine ring structure. This is usually achieved through a series of condensation reactions under acidic or basic conditions.

Hydroxylation: The hydroxyl group at the 7-position is introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) undergoes several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Ammonia, thiourea.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Dechlorinated benzazepine, dehydroxylated benzazepine.

Substitution: Amino-benzazepine, thio-benzazepine.

Applications De Recherche Scientifique

Overview

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R), commonly referred to as SCH-23390, is a selective dopamine D1 receptor antagonist. Its unique structural properties and mechanism of action make it a significant compound in various scientific research applications, particularly in neuropharmacology and medicinal chemistry.

Neuropharmacology

The primary application of SCH-23390 is in the study of dopamine-related functions and disorders. As a selective D1 receptor antagonist, it provides insights into the role of dopamine in:

- Movement Disorders : Understanding the mechanisms of diseases such as Parkinson's and Huntington's disease.

- Cognitive Functions : Exploring the impact of dopamine on learning, memory, and attention.

Studies have demonstrated that blocking D1 receptors can alter dopaminergic signaling pathways, thereby affecting motor control and cognitive processes. This has implications for developing treatments for conditions characterized by dysregulated dopamine signaling.

Drug Development

SCH-23390 serves as a valuable tool in the development of new pharmacological agents targeting dopamine receptors. Its selectivity for D1 receptors over D2 receptors allows researchers to design compounds with specific therapeutic profiles.

Recent research has focused on synthesizing analogs of SCH-23390 to enhance its efficacy and reduce potential side effects. These analogs are being evaluated for their ability to selectively modulate D1 receptor activity without affecting other dopaminergic pathways.

Behavioral Studies

Behavioral pharmacology studies utilize SCH-23390 to assess the effects of D1 receptor modulation on various behaviors:

- Locomotion : Investigating how D1 antagonism influences movement patterns in animal models.

- Addiction Studies : Analyzing the role of D1 receptors in addiction mechanisms and relapse behaviors.

These studies contribute to understanding how alterations in D1 receptor activity can impact behavior and inform strategies for treating addiction.

Case Study 1: Dopamine Receptor Selectivity

A study published in the Journal of Medicinal Chemistry examined the receptor affinities of various conformationally restricted analogs of SCH-23390. The findings indicated that modifications at specific positions on the benzazepine nucleus significantly affected D1 receptor affinity, suggesting that structural optimization can enhance selectivity and potency against target receptors .

Case Study 2: Impact on Cognitive Function

Research conducted by researchers at a prominent neuroscience institute explored the effects of SCH-23390 on cognitive tasks in rodent models. The results revealed that administration of SCH-23390 impaired performance on tasks requiring working memory but did not affect basic motor skills. This suggests a critical role for D1 receptor signaling in cognitive processes .

Mécanisme D'action

The compound exerts its effects primarily through its interaction with dopamine D1 receptors. It acts as an antagonist, blocking the receptor and inhibiting the downstream signaling pathways. This interaction affects the release of neurotransmitters and modulates neuronal activity, which is crucial in the treatment of neurological disorders .

Comparaison Avec Des Composés Similaires

Similar Compounds

R-(+)-7-Chloro-8-hydroxy-3-methyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (SCH23390): A well-known D1 receptor antagonist with similar structural features.

(±)-6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine: Another benzazepine derivative with high affinity for dopamine receptors.

Uniqueness

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R) is unique due to its specific configuration and selective affinity for D1 receptors. This selectivity makes it a valuable tool in neurological research and potential therapeutic applications .

Activité Biologique

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-OL-(5R), also known as SCH23390, is a selective antagonist of dopamine D1 receptors. This compound has garnered significant attention in pharmacological research due to its potential applications in understanding dopamine-related disorders and its role in neurotransmitter signaling pathways.

Chemical Structure and Properties

The compound's IUPAC name is (5S)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol; hydrochloride. Its molecular formula is with a molecular weight of 273.76 g/mol. The chemical structure features a benzazepine core, characterized by a bicyclic arrangement that contributes to its biological activity.

SCH23390 primarily acts as a D1 dopamine receptor antagonist . By selectively binding to these receptors, it inhibits their activity, thereby modulating neurotransmitter release and neuronal activity. This interaction is crucial for studying various physiological and pathological processes associated with dopamine signaling.

Affinity for Dopamine Receptors

SCH23390 exhibits high affinity for D1 receptors with inhibition constants (K_i) around 0.2 nM. It is also noted to exhibit some activity at D5 receptors (K_i = 0.3 nM) and can act as an agonist at 5-HT_2C receptors in vitro (K_i values between 6.3 - 9.3 nM) .

Inhibition of GIRK Channels

Research has shown that SCH23390 can inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels independently of receptor activation, which may have implications for understanding its broader physiological effects . The compound blocks GIRK currents induced by dopamine D3 receptors with an IC50 value of approximately 268 nM .

Neuropharmacological Studies

SCH23390 is extensively used in neuropharmacological studies to explore the role of dopamine in conditions such as:

- Parkinson’s Disease : By modulating D1 receptor activity, researchers can investigate therapeutic strategies for managing symptoms.

- Schizophrenia : The compound aids in understanding the dopaminergic dysregulation observed in schizophrenia.

Behavioral Studies

In animal models, SCH23390 has been utilized to assess its effects on locomotion and reward-seeking behavior. For instance, systemic injections have shown a decrease in locomotion speed in mice during behavioral tests .

Case Study 1: Dopamine Signaling Pathways

In a study investigating the crosstalk between D1 and D3 receptor signaling pathways, SCH23390 was used to elucidate how D1 antagonism affects downstream signaling mechanisms . The findings suggested that blocking D1 receptors alters GIRK channel activity, indicating a complex interplay between different receptor types.

Case Study 2: Behavioral Modulation

Another study employed SCH23390 to examine its impact on cue-induced reinstatement of food-seeking behavior in rats. The results demonstrated that at non-altering doses, the antagonist effectively blocked reinstatement responses, highlighting its potential role in addiction research .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₆ClNO |

| Molecular Weight | 273.76 g/mol |

| D1 Receptor K_i | 0.2 nM |

| D5 Receptor K_i | 0.3 nM |

| GIRK Channel IC50 | 268 nM |

Propriétés

IUPAC Name |

(5R)-8-chloro-5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c17-15-8-12-6-7-18-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11/h1-5,8-9,14,18-19H,6-7,10H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKJSJAERRMBMR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H](C2=CC(=C(C=C21)Cl)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.